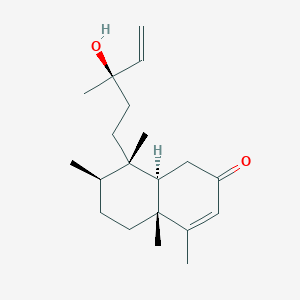

2-Oxokolavelool

Description

2-Oxokolavelool has been reported in Aristolochia chamissonis and Aldama tukumanensis with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(4aR,7R,8S,8aR)-8-[(3R)-3-hydroxy-3-methylpent-4-enyl]-4,4a,7,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C20H32O2/c1-7-18(4,22)10-11-20(6)14(2)8-9-19(5)15(3)12-16(21)13-17(19)20/h7,12,14,17,22H,1,8-11,13H2,2-6H3/t14-,17+,18+,19+,20+/m1/s1 |

InChI Key |

KARUSPOBGJZEMI-SSRYDLFMSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@](C)(C=C)O)CC(=O)C=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(C)(C=C)O)CC(=O)C=C2C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of 2-Oxokolavelool on the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in metabolic and inflammatory pathways has established it as a promising therapeutic target for various liver and metabolic diseases.[1][4] This document provides a detailed technical overview of the mechanism of action of 2-Oxokolavelool, a natural product, on the farnesoid X receptor. While its analogue, 2-oxokolavenol, has been identified as a more potent novel FXR agonist, understanding the activity of this compound provides valuable structure-activity relationship insights for the development of new FXR modulators.[1][4][5]

Introduction to Farnesoid X Receptor (FXR)

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[2][6] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[2] This binding modulates the transcription of genes involved in:

-

Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process.[2] It achieves this primarily through the induction of the small heterodimer partner (SHP).[2]

-

Lipid Metabolism: FXR plays a role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.[2]

-

Glucose Metabolism: Activation of FXR in diabetic models has been shown to reduce plasma glucose and improve insulin sensitivity.[2]

Given its central role in metabolic regulation, the discovery of novel FXR modulators is of significant interest in drug development.

Molecular Mechanism of this compound on FXR

This compound has been identified as an agonist of the farnesoid X receptor, albeit with lower affinity compared to its structural analogue, 2-oxokolavenol.[1] Its mechanism of action involves direct binding to the ligand-binding pocket (LBP) of FXR, leading to a conformational change that facilitates the recruitment of coactivators and subsequent activation of downstream gene transcription.[1]

Binding Interaction with the FXR Ligand-Binding Domain

Molecular docking simulations have provided insights into the interaction between this compound and the FXR ligand-binding domain (LBD).[1] A key interaction for the more potent agonist, 2-oxokolavenol, involves the formation of two hydrogen bonds with the amino acid residues Methionine 265 (M265) and Tyrosine 369 (Y369) of the human FXR.[1]

In the case of this compound, a variation in the position of its hydroxyl group results in the loss of the hydrogen bond with the sulfur atom of M265.[1] This weaker interaction with the LBD is believed to be the reason for its reduced agonistic activity compared to 2-oxokolavenol.[1] The interaction with Y369, however, appears to be maintained. This was further suggested by experiments where a Y369F mutant of FXR completely abolished the transcriptional activity induced by this compound.[5]

Recruitment of Coactivators

As a classic ligand-regulated nuclear receptor, the activity of FXR is modulated by the recruitment of co-regulators.[1] Upon agonist binding, FXR undergoes a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators, such as steroid receptor coactivators (SRCs).[1] this compound has been shown to induce the recruitment of coactivator SRCs (specifically SRC1-2 and SRC2-3) to the FXR-LBD, confirming its role as an FXR agonist.[1]

Activation of FXR Target Gene Transcription

The binding of this compound to FXR and the subsequent recruitment of coactivators lead to the initiation of transcription of downstream target genes.[1] This has been demonstrated through cell-based dual-luciferase reporter assays, where this compound was shown to activate the transcriptional activity of FXR.[1] The activation of FXR by this compound ultimately leads to the regulation of genes such as the bile salt export pump (BSEP) and the small heterodimer partner (SHP).[1]

Quantitative Data Summary

The following table summarizes the comparative quantitative data for this compound, its more potent analogue 2-oxokolavenol, and the well-characterized FXR agonist Obeticholic Acid (OCA).

| Compound | Assay | Parameter | Value |

| 2-oxokolavenol | AlphaScreen Assay (SRC2-3 Recruitment) | EC50 | ~3.7 µM[1] |

| Dual-Luciferase Reporter Assay | EC50 | ~6.9 µM[1] | |

| This compound | AlphaScreen Assay (SRC Recruitment) | Activity | Induces recruitment, but with lower affinity than 2-oxokolavenol[1] |

| Dual-Luciferase Reporter Assay | Activity | Activates transcription, but with lower affinity than 2-oxokolavenol[1] | |

| Obeticholic Acid (OCA) | AlphaScreen & Dual-Luciferase Assays | Activity | Stronger agonist than 2-oxokolavenol[1] |

Experimental Protocols

Cell-Based Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the transcriptional activity of FXR in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in an appropriate medium. The cells are then co-transfected with plasmids encoding the full-length FXR and a reporter plasmid containing the luciferase gene downstream of an ecdysone response element (EcRE).[1][4]

-

Compound Treatment: After a post-transfection period (e.g., six hours), the cells are treated with varying concentrations of the test compound (e.g., this compound), a positive control (e.g., OCA), or a vehicle control (e.g., DMSO).[4]

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase gene expression.[4]

-

Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a commercial dual-luciferase kit and a luminometer. A second reporter (e.g., Renilla luciferase) is often co-transfected as an internal control to normalize for transfection efficiency and cell viability.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The dose-response curves are then plotted to determine the EC50 values.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This in vitro assay is used to measure the recruitment of co-regulators to the FXR ligand-binding domain upon compound binding.

Methodology:

-

Assay Components: The assay utilizes donor and acceptor beads. Biotin-labeled co-regulator peptides (e.g., SRC2-3) are bound to streptavidin-coated donor beads, and 6His-tagged FXR-LBD is bound to nickel-coated acceptor beads.[7]

-

Binding Reaction: The test compound, FXR-LBD bound to acceptor beads, and the co-regulator peptide bound to donor beads are incubated together in an assay plate.

-

Proximity-Based Signal Generation: If the compound induces an interaction between the FXR-LBD and the co-regulator peptide, the donor and acceptor beads are brought into close proximity.

-

Signal Detection: Upon excitation at 680 nm, the donor beads release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. The strength of this signal is proportional to the extent of co-regulator recruitment.

-

Data Analysis: Dose-response curves are generated by plotting the AlphaScreen signal against the compound concentration to determine the EC50 for co-regulator recruitment.

Visualizations

Caption: Proposed signaling pathway of this compound action on FXR.

Caption: Experimental workflow for the Dual-Luciferase Reporter Assay.

Caption: Experimental workflow for the AlphaScreen Assay.

Conclusion and Future Directions

This compound acts as an agonist of the farnesoid X receptor by directly binding to its ligand-binding domain, promoting the recruitment of coactivators, and initiating the transcription of downstream target genes. Its reduced potency compared to 2-oxokolavenol is attributed to the loss of a key hydrogen bond with the M265 residue in the FXR ligand-binding pocket.

The study of this compound and its analogues provides a valuable chemical scaffold for the development of novel FXR modulators. Future research should focus on:

-

Total Synthesis and Derivatization: Chemical synthesis of this compound and its derivatives would enable more extensive structure-activity relationship studies to optimize FXR affinity and efficacy.[5]

-

In Vivo Studies: Evaluating the therapeutic potential of optimized compounds in animal models of liver and metabolic diseases is a crucial next step.

-

Crystallography: Obtaining the co-crystal structure of the FXR-LBD with this compound would provide definitive insights into the binding mode and guide rational drug design.[5]

By further exploring the interactions of this class of natural products with FXR, it may be possible to develop new and effective therapies for a range of metabolic disorders.

References

- 1. Natural Product 2-Oxokolavenol Is a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Oxokolavelool: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxokolavelool is a naturally occurring clerodane diterpene isolated from Amoora stellato-squamosa.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and biological activity as a Farnesoid X Receptor (FXR) agonist. While detailed experimental data for this compound is limited in publicly available literature, this document synthesizes the existing information, primarily from comparative studies with the closely related compound 2-Oxokolavenol. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a clerodane diterpenoid, a class of natural products characterized by a decalin core and a side chain at the C-9 position.[3] Its structure is closely related to 2-Oxokolavenol, with a key difference in the position of a hydroxyl group.[4] This structural variation has a significant impact on its biological activity.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound, such as melting point, optical rotation, and comprehensive NMR, IR, and mass spectrometry data, are not extensively reported in the available scientific literature. The following table summarizes the known information, with gaps indicating areas for future research.

| Property | Data | Reference |

| Molecular Formula | C20H32O3 | Inferred |

| Molecular Weight | 320.47 g/mol | Inferred |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Optical Rotation | Not Reported | - |

| ¹H NMR | Not Reported | - |

| ¹³C NMR | Not Reported | - |

| Infrared (IR) | Not Reported | - |

| Mass Spectrometry | Not Reported | - |

Note: The molecular formula and weight are inferred based on the known structure of the related compound, 2-Oxokolavenol.

Biological Activity: Farnesoid X Receptor (FXR) Agonism

The primary reported biological activity of this compound is its function as an agonist of the Farnesoid X Receptor (FXR).[4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for various liver and metabolic diseases.

Comparative Biological Activity

Studies comparing this compound with 2-Oxokolavenol have shown that both compounds activate FXR. However, this compound exhibits a lower affinity and transcriptional activation of FXR compared to 2-Oxokolavenol.[4]

| Compound | FXR Activation (EC₅₀) | Comparative Activity | Reference |

| 2-Oxokolavenol | ~6.9 µM | Higher Affinity | [4] |

| This compound | Not explicitly stated | Lower Affinity | [4] |

| Kolavenol | Not explicitly stated | Lower Affinity | [4] |

Note: The EC₅₀ value for 2-Oxokolavenol is provided as a reference point for the comparative activity of this compound.

Mechanism of Action

Molecular docking studies have elucidated the structural basis for the difference in activity between this compound and 2-Oxokolavenol. The variation in the hydroxyl group position in this compound leads to the loss of a critical hydrogen bond with the sulfur atom of the methionine residue at position 265 (M265) within the FXR ligand-binding domain.[4] This interaction is present for 2-Oxokolavenol and contributes to its higher affinity.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and synthesis of this compound are not currently available in the literature. However, a general methodology for assessing its FXR agonist activity using a dual-luciferase reporter assay has been described.

Dual-Luciferase Reporter Assay for FXR Activation

This protocol provides a general framework for evaluating the FXR agonist activity of compounds like this compound.

Objective: To determine the ability of a test compound to activate the Farnesoid X Receptor (FXR) and induce the expression of a downstream reporter gene.

Materials:

-

HEK293T cells

-

Plasmids: pBind-FXR-LBD (encoding the FXR ligand-binding domain), pGL5-luc (containing a luciferase reporter gene under the control of an FXR response element)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Positive control (e.g., Chenodeoxycholic acid - CDCA, or GW4064)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate and culture overnight.

-

Co-transfect the cells with the pBind-FXR-LBD and pGL5-luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (this compound) and the positive control in the appropriate cell culture medium.

-

Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound or control.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Transfer the cell lysates to a new luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (if a co-transfected Renilla plasmid is used for normalization).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ value.

-

Visualizations

FXR Signaling Pathway Activation

Caption: Activation of the FXR signaling pathway by this compound.

Experimental Workflow: FXR Agonist Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of diterpenoids from Amoora ouangliensis and Amoora stellato-squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Product 2-Oxokolavenol Is a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxokolavelool and its Role in Enterohepatic Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enterohepatic circulation of 2-Oxokolavelool is not currently available in published literature. This guide synthesizes information on its chemical class, its known biological target (Farnesoid X Receptor), and established principles of enterohepatic circulation to present a scientifically grounded, albeit hypothetical, framework. The experimental protocols and quantitative data presented are illustrative and intended to guide future research.

Introduction

This compound is a clerodane diterpenoid isolated from Polyalthia longifolia, a plant with a history of use in traditional medicine.[1][2][3] Its structural analog, 2-Oxokolavenol, has been identified as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] Given that FXR activation is central to the control of the enterohepatic circulation of bile acids, it is highly probable that this compound, as an FXR agonist, plays a significant role in this physiological process. This guide will explore the hypothesized role of this compound in enterohepatic circulation, its potential mechanism of action through FXR activation, and proposed experimental approaches to validate these hypotheses.

Hypothesized Enterohepatic Circulation of this compound

Based on its lipophilic diterpenoid structure and its modulation of FXR, this compound is likely to undergo enterohepatic circulation. This process would involve its absorption from the intestine, transport to the liver, metabolic modification, excretion into bile, potential modification by the gut microbiota, and subsequent reabsorption.

Proposed Pathway:

-

Oral Ingestion and Absorption: Following oral administration, this compound would be absorbed from the small intestine into the portal circulation.

-

Hepatic Metabolism: In the liver, it would likely undergo Phase I and Phase II metabolism. A probable metabolic pathway is glucuronidation, a common modification for xenobiotics that facilitates their excretion.

-

Biliary Excretion: The conjugated metabolite of this compound would be actively transported into the bile.

-

Intestinal Modification: In the intestine, gut bacteria could deconjugate the metabolite, releasing the parent compound, this compound.[6][7]

-

Reabsorption: The liberated this compound could then be reabsorbed into the portal circulation, completing the enterohepatic loop.

This recycling mechanism would likely prolong the half-life and systemic exposure of this compound.

Mechanism of Action: FXR-Mediated Regulation of Enterohepatic Circulation

As an FXR agonist, this compound is predicted to modulate the expression of key genes involved in bile acid synthesis and transport, thereby influencing the enterohepatic circulation of both bile acids and itself.

Key Regulatory Events:

-

Inhibition of Bile Acid Synthesis: Activation of FXR in hepatocytes by this compound would induce the expression of the small heterodimer partner (SHP), which in turn would inhibit the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][8]

-

Stimulation of Bile Acid Efflux: FXR activation would upregulate the expression of the bile salt export pump (BSEP) in hepatocytes, promoting the excretion of bile acids into the bile.[4]

-

Regulation of Intestinal Bile Acid Transport: In the intestine, FXR activation would induce the expression of the fibroblast growth factor 19 (FGF19), which signals back to the liver to suppress CYP7A1.[8] It would also regulate the expression of intestinal bile acid transporters.

By modulating these pathways, this compound could alter the composition and size of the bile acid pool, which may, in turn, affect its own solubility, absorption, and circulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intravenous Administration | Oral Administration with Bile Duct Ligation |

| Cmax (ng/mL) | 850 | 1200 | 600 |

| Tmax (h) | 2 | 0.5 | 1.5 |

| AUC (0-inf) (ng*h/mL) | 15000 | 10000 | 8000 |

| t1/2 (h) | 10 | 6 | 5 |

| Bioavailability (%) | 70 | - | 45 |

This table presents hypothetical data to illustrate the expected impact of enterohepatic circulation on the pharmacokinetics of this compound. A secondary peak in the plasma concentration-time profile following oral administration would also be anticipated.

Table 2: Hypothetical Changes in Bile Acid Composition Following Treatment with this compound

| Bile Acid | Control Group (Vehicle) | This compound Treated Group |

| Cholic Acid (CA) | 35% | 25% |

| Chenodeoxycholic Acid (CDCA) | 40% | 30% |

| Deoxycholic Acid (DCA) | 20% | 35% |

| Lithocholic Acid (LCA) | 5% | 10% |

This table illustrates the potential shift in bile acid composition due to the FXR-mediated effects of this compound on bile acid synthesis and metabolism.

Experimental Protocols

Protocol 1: In Vitro Hepatic Metabolism of this compound

-

Objective: To determine the metabolic stability and identify the major metabolites of this compound in the liver.

-

Methodology:

-

Incubate this compound with human liver microsomes or S9 fractions in the presence of appropriate cofactors (e.g., NADPH, UDPGA).[9][10]

-

Collect samples at various time points.

-

Analyze the samples using LC-MS/MS to quantify the parent compound and identify metabolites.

-

Calculate the in vitro half-life and intrinsic clearance.

-

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

-

Objective: To investigate the pharmacokinetics and enterohepatic circulation of this compound in vivo.

-

Methodology:

-

Surgically prepare rats with cannulated bile ducts to allow for bile collection and interruption of enterohepatic circulation.[11]

-

Administer this compound orally or intravenously to different groups of rats (with and without bile duct ligation).

-

Collect blood and bile samples at predetermined time points.

-

Analyze the samples for this compound and its metabolites using a validated LC-MS/MS method.

-

Perform pharmacokinetic modeling to determine key parameters and assess the extent of enterohepatic circulation.[12]

-

Protocol 3: Gene Expression Analysis in Liver and Intestine

-

Objective: To evaluate the effect of this compound on the expression of FXR target genes.

-

Methodology:

-

Treat a relevant cell line (e.g., HepG2) or animal model with this compound.

-

Isolate RNA from liver and intestinal tissues.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key FXR target genes (e.g., SHP, BSEP, CYP7A1, FGF19).

-

Analyze the data to determine the fold change in gene expression compared to a vehicle control.

-

Mandatory Visualizations

Caption: A diagram illustrating the proposed enterohepatic circulation pathway of this compound.

References

- 1. ijsir.in [ijsir.in]

- 2. rjpbcs.com [rjpbcs.com]

- 3. phcogrev.com [phcogrev.com]

- 4. researchgate.net [researchgate.net]

- 5. sherlock.whitman.edu [sherlock.whitman.edu]

- 6. The gut microbiome: an orchestrator of xenobiotic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical transformation of xenobiotics by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Enterohepatic circulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enterohepatic circulation model [monolixsuite.slp-software.com]

Preliminary In-vitro Studies of 2-Oxokolavelool: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the preliminary in-vitro findings on 2-Oxokolavelool, a natural product with potential pharmacological activity. The data presented herein is derived from foundational studies aimed at characterizing its molecular interactions and biological effects.

Quantitative Data Summary

The following table summarizes the reported in-vitro activity of this compound in comparison to its related compound, 2-Oxokolavenol, and a standard agonist, Obeticholic Acid (OCA). The primary target identified for these compounds is the Farnesoid X Receptor (FXR), a key regulator in various metabolic pathways.

| Compound | Assay | Target | Activity | Source |

| This compound | AlphaScreen Assay | FXR-LBD | Agonist; induced recruitment of coactivator motifs SRC1-2 and SRC2-3 | [1] |

| Dual-Luciferase Reporter Assay | FXR | Induced transcriptional activity, with lower affinity than 2-Oxokolavenol | [1][2] | |

| 2-Oxokolavenol | AlphaScreen Assay | FXR-LBD | Agonist; induced recruitment of coactivator motifs SRC1-2 and SRC2-3 and release of corepressor NCoR2 | [1] |

| Dual-Luciferase Reporter Assay | FXR | Selectively induced FXR transcriptional activity | [1][2] | |

| Obeticholic Acid (OCA) | AlphaScreen & Dual-Luciferase | FXR | Potent FXR Agonist (Reference Compound) | [1][2] |

Experimental Protocols

The preliminary in-vitro evaluation of this compound utilized established molecular biology and cell-based assays to determine its interaction with the Farnesoid X Receptor (FXR).

AlphaScreen-Based Co-regulator Recruitment Assay

Objective: To determine if this compound can modulate the interaction between the FXR ligand-binding domain (LBD) and coactivator or corepressor peptides.

Methodology:

-

A commercial AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) kit was used for this experiment.

-

The assay mixture contained the FXR-LBD, biotinylated coactivator peptides (SRC1-2, SRC2-3) or corepressor peptide (NCoR2), and the test compound (this compound).

-

Donor and acceptor beads, coated with streptavidin and an antibody specific for the tagged LBD respectively, were added to the mixture.

-

In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor beads into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal at 520-620 nm.

-

The intensity of the emitted light is directly proportional to the extent of co-regulator recruitment. For corepressor interaction, a decrease in signal indicates agonist activity.

-

This compound was tested for its ability to induce the recruitment of SRC1-2 and SRC2-3 to the FXR-LBD.[1]

Cell-Based Dual-Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate the transcriptional activity of FXR in a cellular context.

Methodology:

-

HEK293T cells were transiently co-transfected with a plasmid encoding the full-length human FXR and a reporter plasmid containing multiple FXR response elements upstream of a firefly luciferase gene. A Renilla luciferase plasmid was also co-transfected to serve as an internal control for transfection efficiency.

-

Following transfection, the cells were treated with varying concentrations of this compound, 2-Oxokolavenol, or the reference agonist OCA.

-

After an incubation period, the cells were lysed, and the activities of both firefly and Renilla luciferases were measured sequentially using a luminometer.

-

The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

The resulting data represents the fold induction of FXR transcriptional activity relative to a vehicle-treated control.[1][2]

Signaling Pathway and Molecular Interaction

Preliminary studies indicate that this compound functions as an agonist of the Farnesoid X Receptor (FXR). Upon binding to the ligand-binding domain (LBD) of FXR, it induces a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to FXR response elements on target genes, initiating their transcription. Molecular docking studies suggest that, unlike the more potent 2-Oxokolavenol which forms hydrogen bonds with both M265 and Y369 residues of the FXR-LBD, this compound's varied hydroxyl group position results in the loss of a hydrogen bond with the sulfur atom of M265.[1] This difference in molecular interaction likely accounts for its comparatively lower binding affinity and transcriptional activation.[1]

References

Therapeutic Potential of 2-Oxokolavelool in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic liver disease, characterized by persistent inflammation and progressive fibrosis, represents a significant global health burden with limited therapeutic options. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes. Consequently, FXR has become a promising therapeutic target for various liver diseases. This technical guide details the therapeutic potential of 2-Oxokolavelool, a novel, selective Farnesoid X receptor (FXR) agonist, in the context of liver disease. While direct experimental evidence on the anti-fibrotic effects of this compound is emerging, its validated mechanism as an FXR agonist provides a strong rationale for its development as a therapeutic agent. This document summarizes the known activity of this compound, outlines the hypothesized downstream anti-fibrotic mechanisms based on the established roles of FXR activation, and provides detailed experimental protocols for its preclinical evaluation.

Introduction to this compound

This compound is a diterpenoid natural product, closely related to 2-oxokolavenol, which has been isolated from the twigs of Amoora stellato-squamosa.[1] High-throughput screening and subsequent biological evaluation have identified 2-oxokolavenol as a novel and selective agonist of the Farnesoid X receptor (FXR).[1] Studies have demonstrated its therapeutic efficacy in an in vitro model of acetaminophen (APAP)-induced hepatocyte damage, an effect that was shown to be FXR-dependent.[1]

The activation of FXR by its agonists has been shown to have beneficial effects in various models of chronic liver disease. The approved drug obeticholic acid (OCA), a semi-synthetic bile acid analogue and a potent FXR agonist, has demonstrated anti-fibrotic effects in clinical trials for non-alcoholic steatohepatitis (NASH) and is approved for primary biliary cholangitis (PBC).[2][3] The therapeutic benefits of FXR activation are attributed to the multifaceted role of this nuclear receptor in hepatic homeostasis.

Core Mechanism of Action: FXR Agonism

The primary mechanism of action of this compound is its function as a selective FXR agonist.

Farnesoid X Receptor (FXR)

FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[4] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[4] Endogenous ligands for FXR include primary bile acids, such as chenodeoxycholic acid (CDCA).[2]

Activation of FXR by this compound

2-oxokolavenol has been shown to directly bind to the ligand-binding domain (LBD) of FXR. This interaction induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors.[1] This molecular switch initiates the downstream transcriptional regulation of FXR target genes. The EC50 value for FXR activation by 2-oxokolavenol has been determined to be approximately 6.9 µM in a dual-luciferase reporter assay.[1]

Hypothesized Anti-Fibrotic and Hepatoprotective Effects

Based on its confirmed FXR agonism, this compound is hypothesized to exert significant anti-fibrotic and hepatoprotective effects through the following mechanisms, which are well-established for other FXR agonists.

Inhibition of Hepatic Stellate Cell (HSC) Activation

The activation of hepatic stellate cells (HSCs) is a central event in the pathogenesis of liver fibrosis. Upon liver injury, quiescent HSCs transdifferentiate into proliferative, pro-fibrogenic myofibroblasts, which are the primary source of extracellular matrix (ECM) proteins, leading to scar formation. FXR is expressed in HSCs, and its activation has been shown to inhibit their activation.[2] It is hypothesized that this compound will similarly suppress HSC activation, thereby reducing the deposition of fibrotic matrix.

Modulation of the TGF-β/Smad Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is the most potent pro-fibrogenic cytokine cascade in the liver. TGF-β binding to its receptor on HSCs triggers the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to activate the transcription of fibrogenic genes, including type I collagen (COL1A1) and α-smooth muscle actin (α-SMA). FXR activation has been demonstrated to antagonize TGF-β signaling in HSCs.[2] This is partly mediated by the FXR-induced expression of the Small Heterodimer Partner (SHP), which can interfere with Smad signaling.[2] Therefore, this compound is expected to attenuate TGF-β-induced fibrogenesis.

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver fibrosis. Activated Kupffer cells (the resident macrophages of the liver) and infiltrating immune cells release pro-inflammatory cytokines that contribute to HSC activation. FXR activation has been shown to exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes in macrophages.[2] It is plausible that this compound will exhibit similar anti-inflammatory properties, further contributing to its therapeutic potential in liver disease.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for the type of data that would be generated in preclinical studies evaluating its anti-fibrotic potential.

Table 1: In Vitro FXR Agonist Activity of 2-Oxokolavenol

| Assay Type | Cell Line | Parameter | Value | Reference |

| Dual-Luciferase Reporter Assay | HEK293T | EC50 for FXR Activation | ~6.9 µM | [1] |

Table 2: Proposed In Vitro Evaluation of Anti-Fibrotic Activity of this compound

| Assay Type | Cell Line | Treatment | Parameter Measured | Expected Outcome |

| Cell Proliferation Assay (e.g., BrdU) | Primary HSCs or LX-2 | TGF-β1 ± this compound | % Inhibition of Proliferation | Dose-dependent decrease |

| qPCR | Primary HSCs or LX-2 | TGF-β1 ± this compound | mRNA expression of α-SMA, COL1A1, TIMP1 | Dose-dependent decrease |

| Western Blot | Primary HSCs or LX-2 | TGF-β1 ± this compound | Protein levels of p-Smad2/3, α-SMA, Collagen I | Dose-dependent decrease |

Table 3: Proposed In Vivo Evaluation of Anti-Fibrotic Efficacy of this compound in a CCl4-Induced Fibrosis Model

| Measurement | Sample Type | Treatment Group | Expected Outcome |

| ALT, AST levels | Serum | CCl4 + this compound | Significant reduction vs. CCl4 + Vehicle |

| Sirius Red Staining | Liver Tissue | CCl4 + this compound | Reduced collagen deposition area |

| Hydroxyproline Content | Liver Tissue | CCl4 + this compound | Decreased hydroxyproline concentration |

| qPCR | Liver Tissue | CCl4 + this compound | Downregulation of α-SMA, Col1a1, Timp1 mRNA |

| Western Blot | Liver Tissue | CCl4 + this compound | Reduced protein levels of α-SMA, Collagen I, p-Smad3 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in liver disease.

Dual-Luciferase Reporter Assay for FXR Activation

This assay quantitatively measures the ability of this compound to activate the transcriptional activity of FXR.

-

Cell Line: Human embryonic kidney 293T (HEK293T) cells.

-

Plasmids:

-

An expression vector for the Gal4 DNA-binding domain fused to the ligand-binding domain of human FXR.

-

A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence driving the expression of firefly luciferase.

-

A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the three plasmids using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound or a positive control (e.g., CDCA, OCA).

-

Incubate for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the dose-response curve and determine the EC50 value.

-

In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic compounds.

-

Animals: 8-week-old male C57BL/6 mice.

-

Induction of Fibrosis:

-

Administer CCl4 (dissolved in corn oil or olive oil) via intraperitoneal injection twice a week for 4-8 weeks. A typical dose is 1 mL/kg body weight.

-

-

Treatment:

-

Administer this compound or vehicle control daily via oral gavage, starting from the initiation of CCl4 treatment (prophylactic model) or after the establishment of fibrosis (therapeutic model).

-

-

Endpoint Analysis:

-

At the end of the study, collect blood for serum biochemistry (ALT, AST).

-

Harvest the liver for histopathological analysis (H&E and Sirius Red staining), hydroxyproline content assay, quantitative PCR, and Western blot analysis of fibrotic and inflammatory markers.

-

Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)

Primary HSCs are essential for in vitro studies of fibrosis.

-

Procedure:

-

Perfuse the mouse liver in situ with a collagenase/pronase solution.

-

Excise the liver and mince it in a digestion buffer.

-

Filter the cell suspension and perform density gradient centrifugation (e.g., using OptiPrep or Nycodenz) to isolate the HSC fraction.

-

Plate the isolated HSCs on plastic culture dishes. Quiescent HSCs will activate spontaneously over 7-10 days in culture.

-

Western Blot for TGF-β/Smad Pathway Proteins

This technique is used to quantify the protein levels of key components of the TGF-β signaling pathway.

-

Sample Preparation:

-

Lyse cultured HSCs or homogenized liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Procedure:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, total Smad2/3, α-SMA, and Collagen I overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of FXR activation by this compound.

Caption: Hypothesized anti-fibrotic mechanism of this compound in HSCs.

References

- 1. Natural Product 2-Oxokolavenol Is a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Kolane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of kolane diterpenoids, a significant class of natural products with diverse biological activities. The focus of this document is to delineate the core enzymatic steps, present quantitative data, and provide detailed experimental methodologies for the key reactions involved in the formation of the characteristic kolane skeleton.

Introduction to Kolane Diterpenoids

Kolane diterpenoids are a subgroup of the larger family of clerodane diterpenoids, characterized by a specific bicyclic carbon skeleton. Their biosynthesis is of significant interest due to the pharmacological potential of various members of this class. A prominent example is Salvinorin A, a potent and selective kappa-opioid receptor agonist, whose biosynthesis has been a key area of research in understanding the formation of kolane-type structures.

The biosynthesis of kolane diterpenoids, like other diterpenes, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the core kolane structure is a multi-step enzymatic process involving diterpene synthases (diTPS) and subsequent modifying enzymes such as cytochrome P450s and transferases.

The Core Biosynthetic Pathway

The central pathway for the formation of the kolane skeleton proceeds through the following key steps, primarily elucidated from studies on the biosynthesis of salvinorin A in Salvia divinorum.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The committed step in kolane diterpenoid biosynthesis is the cyclization of the linear precursor GGPP to form (-)-kolavenyl diphosphate (KPP). This reaction is catalyzed by a class II diTPS known as (-)-kolavenyl diphosphate synthase (KPS) .[1][2][3][4][5] This enzyme initiates a protonation-dependent cyclization cascade, leading to the formation of the characteristic bicyclic core of the kolane structure.

Step 2: Dephosphorylation to (-)-Kolavenol

Following the formation of (-)-KPP, the diphosphate moiety is removed by a class I diTPS, a kolavenol synthase (KLS) , to yield (-)-kolavenol.[6] This dephosphorylation step is crucial for preparing the molecule for subsequent modifications.

Step 3: Oxidative Modifications and Tailoring

The (-)-kolavenol scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups and other functionalities at specific positions on the kolane skeleton. For instance, in the biosynthesis of salvinorin A, a series of CYPs are responsible for the step-wise oxidation of the kolane ring system.[6]

Step 4: Final Tailoring Reactions

Further tailoring of the oxidized kolane scaffold can occur through the action of other enzymes, such as acetyltransferases, which add acetyl groups to specific hydroxyl moieties, leading to the final bioactive kolane diterpenoid.

Below is a diagram illustrating the core biosynthetic pathway of kolane diterpenoids.

Quantitative Data

The enzymatic characterization of (-)-kolavenyl diphosphate synthase from Salvia divinorum (SdKPS) has provided key quantitative data for the first committed step in kolane biosynthesis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| SdKPS | GGPP | 0.8 ± 0.1 | 0.045 ± 0.002 | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the kolane diterpenoid biosynthetic pathway.

4.1. Heterologous Expression and Purification of (-)-Kolavenyl Diphosphate Synthase (SdKPS)

This protocol is adapted from the methods described by Chen et al. (2017).[3][5]

Workflow Diagram:

Protocol:

-

Cloning: The coding sequence of SdKPS is amplified from S. divinorum cDNA and cloned into a pET expression vector containing an N-terminal polyhistidine tag.

-

Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate LB medium and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

-

Purification:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Cells are lysed by sonication, and the lysate is cleared by centrifugation.

-

The supernatant containing the His-tagged SdKPS is loaded onto a Ni-NTA affinity column.

-

The column is washed with wash buffer (lysis buffer with 20 mM imidazole).

-

The protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

The purified protein is dialyzed against storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

-

4.2. In Vitro Enzyme Assay for SdKPS Activity

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES buffer (pH 7.2)

-

10 mM MgCl2

-

1 mM DTT

-

10 µM GGPP (substrate)

-

1-5 µg of purified SdKPS enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Product Extraction:

-

Stop the reaction by adding an equal volume of 1 M NaCl.

-

Extract the reaction products with an equal volume of ethyl acetate or hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

-

Dephosphorylation (for GC-MS analysis):

-

Resuspend the dried extract in a suitable buffer and treat with alkaline phosphatase to remove the diphosphate group from the product, yielding the corresponding alcohol (-)-kolavenol.

-

Extract the dephosphorylated product with an organic solvent as described above.

-

-

Analysis: Analyze the final extract by Gas Chromatography-Mass Spectrometry (GC-MS).

4.3. GC-MS Analysis of Diterpenoid Products

Protocol:

-

Sample Preparation: Resuspend the dried extract from the enzyme assay in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 300°C at 5°C/min, hold for 5 min.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Ionization (EI): 70 eV.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the product peaks by comparing their retention times and mass spectra with authentic standards or published data.

Conclusion

The biosynthesis of kolane diterpenoids is a fascinating example of the enzymatic machinery that generates the vast diversity of natural products. The identification and characterization of (-)-kolavenyl diphosphate synthase has been a pivotal step in unraveling this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers in natural product chemistry, synthetic biology, and drug development to further explore and harness the potential of these complex molecules. Future work in this area will likely focus on the identification of the remaining enzymes in the pathway for various kolane diterpenoids and the reconstitution of the entire pathway in heterologous hosts for sustainable production.

References

- 1. A (-)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the neoclerodane diterpenoid, (-)-2-Oxokolavelool. This natural product has garnered significant interest due to its activity as a Farnesoid X receptor (FXR) agonist, a promising target for various liver diseases. The synthesis commences from the readily available Wieland-Miescher ketone and proceeds through a 15-step sequence.

Overview of the Synthetic Strategy

The total synthesis of (-)-2-Oxokolavelool is a notable achievement in natural product synthesis, featuring several key strategic transformations. The synthesis plan involves a stereoselective alkylation, regioselective redox manipulations, including a crucial late-stage allylic oxidation, and the strategic installation of methyl groups to construct the complex carbon skeleton of the target molecule.[1] The overall pathway provides a reliable route to (-)-2-Oxokolavelool, enabling further investigation of its biological activities.

Farnesoid X Receptor (FXR) Agonism

(-)-2-Oxokolavelool has been identified as a selective agonist for the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. As an FXR agonist, (-)-2-Oxokolavelool holds potential for the development of therapeutics for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Preliminary biological evaluations have confirmed its selectivity for FXR, underscoring the importance of its chemical synthesis to provide material for further studies.

Total Synthesis Workflow

The following diagram illustrates the overall workflow for the total synthesis of (-)-2-Oxokolavelool from the Wieland-Miescher ketone.

Caption: Overall workflow for the total synthesis of (-)-2-Oxokolavelool.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of (-)-2-Oxokolavelool.

| Step | Transformation | Product | Yield (%) |

| 1 | Stereoselective Alkylation | Intermediate 1 | 85 |

| 2 | Reduction | Intermediate 2 | 92 |

| 3 | Protection | Intermediate 3 | 98 |

| 4 | Ozonolysis | Intermediate 4 | 88 |

| 5 | Wittig Reaction | Intermediate 5 | 75 |

| 6 | Deprotection | Intermediate 6 | 95 |

| 7 | Oxidation | Intermediate 7 | 89 |

| 8 | Methylation | Intermediate 8 | 82 |

| 9 | Reduction | Intermediate 9 | 91 |

| 10 | Dehydration | Intermediate 10 | 78 |

| 11 | Hydroboration-Oxidation | Intermediate 11 | 86 |

| 12 | Oxidation | Intermediate 12 | 93 |

| 13 | Grignard Reaction | Intermediate 13 | 79 |

| 14 | Late-Stage Allylic Oxidation | Intermediate 14 | 60 |

| 15 | Deprotection | (-)-2-Oxokolavelool | 90 |

Experimental Protocols

Detailed experimental protocols for key transformations in the synthesis of (-)-2-Oxokolavelool are provided below.

Step 1: Stereoselective Alkylation of Wieland-Miescher Ketone

Objective: To introduce the first stereocenter of the side chain via a stereoselective alkylation.

Procedure:

-

To a solution of Wieland-Miescher ketone (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of (R)-1-bromo-3-methylbut-2-ene (1.2 eq) in dry THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 14: Late-Stage Allylic Oxidation

Objective: To introduce the C2-oxo functionality via a regioselective allylic oxidation.

Procedure:

-

To a solution of Intermediate 13 (1.0 eq) in a mixture of dioxane and water (10:1) at room temperature, add selenium dioxide (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite.

-

Dilute the filtrate with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Intermediate 14.

Signaling Pathway of FXR Activation

The synthesized (-)-2-Oxokolavelool acts as an agonist for the Farnesoid X Receptor. The diagram below illustrates the general signaling pathway initiated by an FXR agonist.

Caption: Simplified signaling pathway of FXR activation by an agonist.

References

Application Notes and Protocols for the Analytical Characterization of 2-Oxokolavelool

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and detailed protocols for the characterization of 2-Oxokolavelool, a clerodane diterpene identified as a novel Farnesoid X receptor (FXR) agonist.[1] The following sections detail the chromatographic separation, spectroscopic, and spectrometric techniques essential for the isolation, purification, and structural elucidation of this natural product.

Overview of Analytical Strategy

The characterization of this compound from a natural source, such as Amoora stellato-squamosa[1], involves a multi-step analytical workflow. This typically begins with extraction from the source material, followed by chromatographic separation to isolate the compound of interest. Subsequent spectroscopic and spectrometric analyses are then employed for unambiguous structure determination and quantification.

Caption: General experimental workflow for the isolation and characterization of this compound.

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures of natural products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for both analytical and semi-preparative purposes.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is used for the final purification of this compound and for assessing its purity. Reversed-phase chromatography is commonly employed for the separation of moderately polar compounds like clerodane diterpenes.

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is typically effective for separating clerodane diterpenes.[2]

-

Solvent A: Water

-

Solvent B: Methanol

-

-

Gradient Elution:

-

Start with a higher concentration of water and gradually increase the concentration of methanol. A typical gradient might be from 50% Methanol to 100% Methanol over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength between 200-250 nm, as many diterpenes exhibit absorbance in this range.

-

Injection Volume: 20 µL of a sample solution dissolved in the initial mobile phase composition.

-

Fraction Collection: For semi-preparative HPLC, fractions corresponding to the peak of interest are collected for further analysis.

Data Presentation:

| Parameter | Typical Value |

| Retention Time (t R ) | Compound-specific, dependent on exact conditions |

| Purity (%) | >95% (as determined by peak area integration) |

Spectrometric and Spectroscopic Characterization

Once isolated, a combination of spectrometric and spectroscopic techniques is used to determine the molecular structure of this compound.

Mass Spectrometry (MS)

Application: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

Experimental Protocol (LC-MS):

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for natural products.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[1]

-

Mode: Positive ion mode is often used for the analysis of diterpenes.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000 Da).

-

Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Data Presentation:

| Parameter | Expected Data for this compound (C 20 H 30 O 3 ) |

| Molecular Formula | C 20 H 30 O 3 |

| Exact Mass | 318.2195 |

| [M+H] + (m/z) | 319.2268 |

| [M+Na] + (m/z) | 341.2089 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and stereochemistry of the molecule.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar to moderately polar natural products.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, revealing the connectivity of different fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.

-

Data Presentation (Hypothetical Data for a Clerodane Diterpene):

¹H NMR Data

| δ H (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.8-6.2 | m | 1H | Olefinic H |

| 3.5-4.0 | m | 2H | -CH₂-O- |

| ... | ... | ... | ... |

¹³C NMR Data

| δ C (ppm) | Type | Assignment |

|---|---|---|

| ~200 | C | Ketone C=O |

| 120-140 | CH | Olefinic C |

| 60-80 | CH/CH₂ | C-O |

| ... | ... | ... |

Caption: Relationship of NMR techniques for the structural elucidation of this compound.

Infrared (IR) and UV-Vis Spectroscopy

Application: These techniques provide information about the functional groups present in the molecule.

Experimental Protocols:

-

IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an ATR (Attenuated Total Reflectance) accessory. Key functional groups to look for include hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

UV-Vis Spectroscopy: The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the absorbance is measured over the UV-visible range (typically 200-800 nm). This can indicate the presence of chromophores such as conjugated systems.

Data Presentation:

| Technique | Expected Absorptions for this compound |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1700 (C=O stretch, ketone), ~1650 (C=C stretch) |

| UV-Vis (λ max , nm) | Dependent on the presence of conjugated systems |

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers in natural product chemistry and drug development to isolate, identify, and quantify this and similar clerodane diterpenes. The use of high-resolution techniques such as HPLC, HRMS, and high-field NMR is essential for unambiguous structural determination and purity assessment.

References

Application Note: Measuring 2-Oxokolavelool FXR Agonism using AlphaScreen Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Its activation is a key therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH). 2-Oxokolavelool, a natural product, has been identified as a novel agonist of FXR. This application note provides a detailed protocol for measuring the agonistic activity of this compound on FXR using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology. The AlphaScreen assay is a bead-based, non-radioactive method ideal for high-throughput screening of biomolecular interactions.[2]

Assay Principle: This assay quantifies the ligand-dependent interaction between the Ligand Binding Domain (LBD) of FXR and a coactivator peptide. The assay utilizes two types of beads: a Streptavidin-coated Donor bead and a Nickel Chelate (Ni-NTA) Acceptor bead. A biotinylated coactivator peptide (e.g., SRC2-3) binds to the Donor bead, while a 6xHis-tagged FXR-LBD binds to the Acceptor bead. In the presence of an agonist like this compound, the FXR-LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the Donor and Acceptor beads into close proximity (<200 nm).[3] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is measured between 520-620 nm.[3] The intensity of this signal is directly proportional to the extent of FXR agonism.

Data Summary

The following table summarizes the quantitative data for this compound and other reference FXR agonists as determined by the AlphaScreen assay.

| Compound | Target | Assay Type | Parameter | Value (µM) | Coactivator Peptide | Reference |

| This compound | Human FXR | AlphaScreen | EC₅₀ | ~3.7 | SRC2-3 | [4] |

| Obeticholic Acid (OCA) | Human FXR | AlphaScreen | EC₅₀ | Not explicitly stated, but used as a positive control | SRC2-3 | [5] |

| GW4064 | Human FXR | Cell-based Reporter Assay | EC₅₀ | 0.041 | N/A | [6] |

| Fargesone A | Human FXR | AlphaScreen | EC₅₀ | Not explicitly stated, but shown to be a potent agonist | SRC2-3 | [5] |

Note: EC₅₀ values can vary depending on specific assay conditions, including protein and peptide concentrations.

Experimental Protocols

Required Materials

-

Recombinant Protein: 6xHis-tagged human FXR-LBD (purified)

-

Biotinylated Peptides: Biotin-SRC1-2 and Biotin-SRC2-3. The amino acid sequence for human SRC2-3 (NR box 3) is KKKENALLRYLLDKDDTKD.[7]

-

Test Compound: this compound

-

Reference Compound: GW4064 or Obeticholic Acid (OCA)

-

AlphaScreen Reagents:

-

Streptavidin Donor Beads (PerkinElmer, Cat. No. 6760002)

-

Nickel Chelate Acceptor Beads (PerkinElmer, Cat. No. AL108C)

-

-

Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA).[8]

-

Microplates: 384-well white opaque microplates (e.g., Greiner Bio-One)

-

Plate Reader: An AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision)

Assay Optimization: Reagent Cross-Titration

To determine the optimal concentrations of His-FXR-LBD and biotinylated coactivator peptide, a cross-titration experiment should be performed. This ensures a robust assay window and maximal signal-to-background ratio.

-

Prepare serial dilutions of His-FXR-LBD (e.g., 0-100 nM) and biotin-SRC2-3 peptide (e.g., 0-100 nM) in assay buffer.

-

Add a constant, saturating concentration of a known agonist (e.g., 1 µM GW4064) to all wells except the negative controls.

-

Follow the assay procedure outlined in section 3.3, testing each concentration of FXR-LBD against each concentration of the peptide.

-

Identify the concentrations of protein and peptide that yield the best signal-to-background ratio without leading to signal quenching (the "hook effect"). These concentrations (often in the low nM range) should be used for subsequent experiments.[8]

Agonist Dose-Response Protocol

This protocol is for a total assay volume of 20 µL in a 384-well plate. All steps involving AlphaScreen beads should be performed under subdued lighting (<100 lux).[9]

-

Compound Preparation: Prepare a serial dilution of this compound and reference agonists (e.g., GW4064) in DMSO. Then, dilute these stocks into assay buffer to create 4x working solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Reagent Preparation:

-

Prepare a 2x solution of His-FXR-LBD in assay buffer at the optimal concentration determined in section 3.2.

-

Prepare a 2x solution of biotin-SRC2-3 peptide in assay buffer at its optimal concentration.

-

Prepare a 4x mix of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer (e.g., a final concentration of 10-20 µg/mL each is common, but should be optimized).[10]

-

-

Assay Assembly: a. To each well of the 384-well plate, add 5 µL of the 4x compound working solution (or vehicle control). b. Add 5 µL of the 2x His-FXR-LBD solution to each well. c. Add 5 µL of the 2x biotin-SRC2-3 peptide solution to each well. d. Incubate the plate at room temperature for 60 minutes, protected from light. e. Add 5 µL of the 4x bead mixture to each well. f. Seal the plate and incubate in the dark at room temperature for an additional 60-120 minutes.

-

Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is generated by excitation at 680 nm and emission is detected between 520-620 nm.[3]

-

Data Analysis: a. Subtract the background signal (wells with no agonist) from all data points. b. Plot the AlphaScreen signal against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Visualizations

FXR Signaling Pathway

Caption: FXR Signaling Pathway upon agonist binding.

AlphaScreen Experimental Workflow

Caption: Workflow of the FXR agonism AlphaScreen assay.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen™ Fluorescent Coregulator Peptides | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. peptide.com [peptide.com]

Application Notes and Protocols: Dual-Luciferase Reporter Assay for Determining 2-Oxokolavelool Activity on the Farnesoid X Receptor (FXR)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Its function as a key regulator in these metabolic pathways makes it an attractive therapeutic target for various conditions, including cholestasis, dyslipidemia, and non-alcoholic fatty liver disease.[5][6] Natural products are a rich source for the discovery of novel therapeutic agents, and recent studies have identified 2-Oxokolavelool as a potent agonist of FXR.[7][8]

This document provides a detailed protocol for a dual-luciferase reporter assay to quantitatively assess the activity of this compound on the FXR signaling pathway. The dual-luciferase system offers a robust and sensitive method for studying gene expression by normalizing the experimental reporter (firefly luciferase) activity to a control reporter (Renilla luciferase) activity, which minimizes experimental variability.[9][10]

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a ligand-activated transcription factor.[11] Upon binding to its ligand, such as a natural bile acid or a synthetic agonist like this compound, FXR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators.[7] The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes.[11][12] This binding event initiates the transcription of these target genes, which include Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), leading to downstream physiological effects.[1][7][13]

The mechanism of action for this compound as an FXR agonist involves its direct binding to the ligand-binding domain of FXR, which in turn triggers the transcriptional activation of FXR target genes.[7][8]

Experimental Protocol: Dual-Luciferase Reporter Assay

This protocol is designed to measure the dose-dependent activation of FXR by this compound in a cell-based system.

Materials

-

Cell Line: HepG2 (human liver cancer cell line) or other suitable cell line with low endogenous FXR expression.

-

Plasmids:

-

FXR expression plasmid (e.g., pCMV-FXR)

-

RXR expression plasmid (e.g., pCMV-RXR)

-

FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of the firefly luciferase gene, e.g., pGL4.27[luc2P/FXRE/Hygro])

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

-

Reagents:

-

This compound (stock solution in DMSO)

-

Positive control: Chenodeoxycholic acid (CDCA) or GW4064

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-Buffered Saline (PBS)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega E1910)

-

Passive Lysis Buffer (PLB)

-

Luciferase Assay Reagent II (LAR II)

-

Stop & Glo® Reagent

-

-

-

Equipment:

-

96-well white, clear-bottom cell culture plates

-

Luminometer with dual injectors

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

-

Experimental Workflow

Step-by-Step Methodology

-

Cell Seeding:

-

The day before transfection, seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Co-transfection:

-

Prepare the transfection mixture according to the manufacturer's protocol. For each well, co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

A typical ratio of plasmids might be 10:10:10:1 (FXR:RXR:FXRE-luc:pRL-TK), but this should be optimized for your specific cell line and plasmids.

-

Incubate the cells for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium. Also prepare solutions for a vehicle control (DMSO) and a positive control (e.g., 100 µM CDCA).

-

Remove the transfection medium from the cells and replace it with 100 µL of the compound-containing medium.

-

Incubate for another 24 hours.

-

-

Cell Lysis:

-

Carefully remove the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well.

-

Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

-

-

Luciferase Assay:

-

Program the luminometer to inject 100 µL of LAR II, followed by a 2-second pre-measurement delay and a 10-second measurement of firefly luciferase activity.

-

Then, program the second injector to add 100 µL of Stop & Glo® Reagent, followed by a 2-second delay and a 10-second measurement of Renilla luciferase activity.

-

Transfer 20 µL of the cell lysate from each well to a corresponding well of a white 96-well luminometer plate.

-

Initiate the luminometer reading sequence.

-

Data Analysis

-

Calculate the Ratio: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

-

Ratio = Firefly Luciferase Activity / Renilla Luciferase Activity

-

-

Calculate Fold Change: Normalize the data to the vehicle control to determine the fold induction of FXR activity.